molecular formula C8H6ClF3 B12437798 2-(2-Chloroethyl)-1,3,5-trifluorobenzene

2-(2-Chloroethyl)-1,3,5-trifluorobenzene

Cat. No.: B12437798
M. Wt: 194.58 g/mol
InChI Key: JYWQYLDELNMHEZ-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1,3,5-trifluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with three fluorine atoms and a 2-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-1,3,5-trifluorobenzene typically involves the reaction of 1,3,5-trifluorobenzene with 2-chloroethyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom on the benzene ring with the 2-chloroethyl group. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or iron(III) chloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-1,3,5-trifluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used under basic conditions.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, thioethers, and ethers.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the compound.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-1,3,5-trifluorobenzene involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and DNA. This can result in the inhibition of enzymatic activities and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloroethyl)-1,3,5-trifluorobenzene is unique due to the presence of three fluorine atoms on the benzene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C8H6ClF3

Molecular Weight

194.58 g/mol

IUPAC Name

2-(2-chloroethyl)-1,3,5-trifluorobenzene

InChI

InChI=1S/C8H6ClF3/c9-2-1-6-7(11)3-5(10)4-8(6)12/h3-4H,1-2H2

InChI Key

JYWQYLDELNMHEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CCCl)F)F

Origin of Product

United States

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